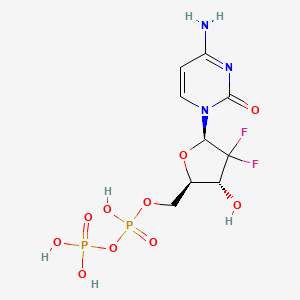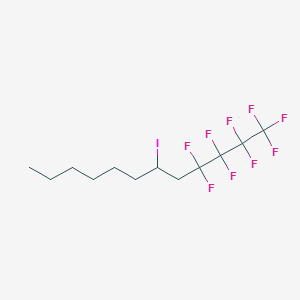
Gemcitabine 5'-diphosphate
Descripción general
Descripción
Gemcitabine 5’-diphosphate is a phosphorylated derivative of gemcitabine, a nucleoside analog used primarily as a chemotherapeutic agent. Gemcitabine itself is a cytidine analog with two fluorine atoms replacing the hydroxyl groups on the ribose moiety. This compound is known for its potent antineoplastic properties and is used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gemcitabine 5’-diphosphate involves the phosphorylation of gemcitabine. The process typically starts with gemcitabine, which is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate. This intermediate is further phosphorylated to produce gemcitabine diphosphate and gemcitabine triphosphate .
Industrial Production Methods: Industrial production of gemcitabine 5’-diphosphate follows a similar pathway but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the efficient conversion of gemcitabine to its diphosphate form. The reaction conditions typically include the use of specific enzymes like deoxycytidine kinase and nucleoside diphosphate kinase, along with appropriate buffers and cofactors to facilitate the phosphorylation reactions .
Análisis De Reacciones Químicas
Types of Reactions: Gemcitabine 5’-diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion from gemcitabine to gemcitabine monophosphate and subsequently to gemcitabine diphosphate and triphosphate.
Inhibition Reactions: Inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Common Reagents and Conditions:
Phosphorylation Reagents: Deoxycytidine kinase, nucleoside diphosphate kinase, and appropriate buffers.
Inhibition Reagents: Gemcitabine diphosphate itself acts as an inhibitor of ribonucleotide reductase.
Major Products:
Gemcitabine Monophosphate: An intermediate in the phosphorylation pathway.
Gemcitabine Triphosphate: The final product in the phosphorylation pathway, which incorporates into DNA and inhibits DNA polymerase.
Aplicaciones Científicas De Investigación
Gemcitabine 5’-diphosphate has a wide range of scientific research applications:
Mecanismo De Acción
Gemcitabine 5’-diphosphate exerts its effects primarily through the inhibition of ribonucleotide reductase, an enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis . By inhibiting this enzyme, gemcitabine 5’-diphosphate reduces the pool of deoxynucleotides available for DNA synthesis, leading to the arrest of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Cytarabine: Another cytidine analog used in the treatment of leukemia.
Fludarabine: A purine analog used in the treatment of chronic lymphocytic leukemia.
Cladribine: A purine analog used in the treatment of hairy cell leukemia.
Uniqueness: Gemcitabine 5’-diphosphate is unique due to its dual mechanism of action, involving both the inhibition of ribonucleotide reductase and incorporation into DNA, leading to chain termination . This dual action makes it more effective in inhibiting cancer cell proliferation compared to other nucleoside analogs .
Propiedades
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O10P2/c10-9(11)6(15)4(3-22-26(20,21)24-25(17,18)19)23-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H,20,21)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQISCZGNNXEMD-QPPQHZFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344657 | |
| Record name | Gemcitabine 5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116371-66-5 | |
| Record name | Gemcitabine 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116371665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemcitabine 5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEMCITABINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FIZ684IIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [amino(phenyl)methylidene]propanedioate](/img/structure/B3066956.png)


![2-Methylthiazolo[5,4-c]pyridine](/img/structure/B3066963.png)






![2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B3067003.png)


![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3067033.png)
